molecular formula C20H20N2O3 B2886641 (E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)acrylamide CAS No. 1331592-89-2

(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)acrylamide

Katalognummer: B2886641
CAS-Nummer: 1331592-89-2
Molekulargewicht: 336.391
InChI-Schlüssel: XUSHWRBOFIVFAX-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)acrylamide is a synthetic acrylamide derivative supplied for research purposes. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Acrylamide derivatives are a significant class of compounds in scientific research. Some members of this family are known to interact with neuronal signaling pathways , while the broader chemical class is studied for its interactions with cellular proteins . The structure of this compound, which incorporates furan and tetrahydroisoquinoline moieties, is of interest in medicinal chemistry and early-stage drug discovery research. Researchers are advised to consult the current scientific literature for potential specific applications and handle all materials according to appropriate safety protocols.

Eigenschaften

IUPAC Name

(E)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-19(8-7-18-2-1-11-25-18)21-17-6-5-14-9-10-22(13-16(14)12-17)20(24)15-3-4-15/h1-2,5-8,11-12,15H,3-4,9-10,13H2,(H,21,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSHWRBOFIVFAX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, synthesis, and biological effects, particularly in relation to cancer research and other therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C23H20N2O4
  • Molecular Weight : 388.423 g/mol
  • Purity : Typically 95%.

Synthesis

The synthesis of this compound involves the cyclization of specific precursors followed by functionalization to introduce the furan and acrylamide groups. The synthetic pathway is crucial for ensuring the biological activity of the resulting compound. Although specific synthetic routes for this compound are not detailed in the available literature, similar compounds have been synthesized through multi-step organic reactions involving cyclopropanecarbonyl derivatives and isoquinoline structures.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated IC50 values of approximately 4.80 µM against MCF-7 breast cancer cells and 4.79 µM against MDA-MB-231 cells, suggesting strong cytotoxic effects .

CompoundCell LineIC50 (µM)
Related CompoundMCF-74.80 ± 2.00
Related CompoundMDA-MB-2314.79 ± 0.70

These findings suggest that (E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)acrylamide may also exhibit similar properties due to structural similarities.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the furan and tetrahydroisoquinoline moieties may interact with cellular pathways involved in apoptosis and cell cycle regulation. Studies on related compounds have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Other Biological Activities

In addition to anticancer properties, compounds with similar structures have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation in preclinical models.

Case Studies

  • Antiproliferative Activity : A study examining a series of acrylamide derivatives found that modifications to the isoquinoline structure significantly impacted their efficacy against cancer cell lines. This suggests that (E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)acrylamide could be optimized for enhanced activity through structural modifications .
  • Synergistic Effects : Another study highlighted the potential for this class of compounds to work synergistically with existing chemotherapeutics, enhancing their overall efficacy while potentially reducing side effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous acrylamide derivatives reported in the literature:

Compound Core Structure Key Substituents Molecular Weight Reported Properties/Activities References
(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)acrylamide Tetrahydroisoquinoline Cyclopropanecarbonyl, (E)-furan-2-yl acrylamide ~336 g/mol (calculated) Hypothesized rigidity and metabolic stability due to cyclopropane and furan N/A
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide Benzene 4-Fluorophenyl, 4-sulfamoylphenyl 320.34 g/mol 98% purity; sulfonamide group enhances solubility
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide Oxazolone-derived acrylamide 4-Nitrophenyl, thien-2-yl Not reported Structural complexity for potential kinase inhibition
(E)-N-Hydroxy-3-(2-methoxy-5-(methyl(2-methylquinolin-4-yl)amino)phenyl)acrylamide Quinoline Quinoline, hydroxamic acid Not reported HDAC inhibitory activity due to hydroxamate motif
(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide Pyridine 4-Methoxyphenyl, dual pyridine groups Not reported Potential hydrogen-bonding interactions with biological targets

Key Structural and Functional Comparisons:

Core Heterocycles: The tetrahydroisoquinoline core in the target compound distinguishes it from simpler benzene (e.g., ) or pyridine-based analogs (e.g., ). This scaffold is associated with improved binding to neurotransmitter receptors and kinases due to its rigidity and nitrogen positioning .

Furan-2-yl vs. thien-2-yl: Replacing furan with thiophene (as in ) increases lipophilicity (cLogP: ~2.1 vs. ~2.8), which could enhance membrane permeability but reduce aqueous solubility.

Biological Activity Trends :

  • Hydroxamic acid-containing acrylamides (e.g., ) are established histone deacetylase (HDAC) inhibitors, whereas the target compound lacks this functional group, suggesting divergent mechanisms.
  • Sulfonamide derivatives (e.g., ) often exhibit enhanced solubility and carbonic anhydrase affinity, contrasting with the furan-based target molecule.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis may require multi-step coupling reactions, similar to methods reported for (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (e.g., EDCI-mediated amidation) .
  • Structure-Activity Relationship (SAR): The furan ring’s electron-rich nature may favor π-π stacking with aromatic residues in target proteins, as seen in quinoline-based inhibitors .
  • Metabolic Stability : The cyclopropane group could reduce oxidative metabolism compared to linear alkyl chains in propylamide derivatives (e.g., ).

Q & A

Q. What are the critical steps for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including cyclopropanecarbonyl group coupling to tetrahydroisoquinoline and acrylamide formation. Key considerations include:

  • Catalysts : Use of DMAP or HOBt for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) for solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product .
  • Monitoring : Thin-layer chromatography (TLC) and 1H^1H NMR to track intermediates .

Q. Which spectroscopic methods are essential for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm connectivity of the tetrahydroisoquinoline, cyclopropanecarbonyl, and acrylamide groups .
  • IR spectroscopy : Identifies amide C=O stretching (~1650 cm1^{-1}) and furan ring vibrations .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How can solubility challenges in biological assays be addressed?

  • Solvent systems : Prepare stock solutions in DMSO (<1% v/v) and dilute in PBS with co-solvents (e.g., PEG 400) or surfactants (e.g., Tween-80) .
  • Nanoparticle encapsulation : Use liposomal formulations to enhance bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during acrylamide coupling?

  • Stoichiometry : Use a 1.2:1 molar ratio of acryloyl chloride to amine to ensure complete reaction .
  • Temperature : Maintain 0–5°C during coupling to suppress side reactions .
  • Catalysts : Add triethylamine or DIEA to neutralize HCl by-products .
  • Kinetic analysis : Monitor reaction progress via HPLC to identify optimal termination points .

Q. What computational methods predict the compound’s reactivity or target interactions?

  • Density Functional Theory (DFT) : Models electronic properties of the acrylamide group and cyclopropane ring to predict electrophilic reactivity .
  • Molecular docking : Simulates binding to cysteine-rich targets (e.g., kinases) via Michael addition .
  • Molecular dynamics (MD) : Evaluates stability in biological membranes or protein pockets .

Q. How can contradictions in biological activity data between studies be resolved?

  • Purity validation : Use HPLC (>98% purity) and elemental analysis to rule out impurities .
  • Stereochemical analysis : Confirm (E)-configuration via NOESY NMR or X-ray crystallography .
  • Assay standardization : Compare results under consistent conditions (e.g., pH 7.4, 37°C) .

Q. What strategies enable regioselective functionalization of the tetrahydroisoquinoline core?

  • Protecting groups : Boc protection of the secondary amine to direct reactions to the 7-position .
  • Directed C-H activation : Use palladium catalysts with directing groups (e.g., pyridyl) for selective modifications .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent replacement : Use ethanol or water instead of DMF .
  • Microwave-assisted synthesis : Reduces reaction time and energy consumption .
  • Catalyst recycling : Immobilize catalysts on magnetic nanoparticles for reuse .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity assays?

  • Cell line variability : Test across multiple lines (e.g., HEK293, HeLa) with controlled passage numbers .
  • Dose-response curves : Use Hill slope analysis to compare IC50_{50} values .
  • Off-target profiling : Screen against unrelated enzymes (e.g., phosphatases) to assess selectivity .

Q. Why do stability studies report differing degradation rates?

  • Storage conditions : Degradation accelerates under light or oxygen; store at -20°C under argon .
  • Analytical thresholds : Use UPLC-MS for trace degradation product detection .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Acrylamide Coupling

ParameterOptimal RangeMonitoring MethodReference
Temperature0–5°CIn-situ IR thermocouple
SolventAnhydrous DMFKarl Fischer titration
Reaction Time4–6 hoursTLC (Rf_f = 0.3)

Q. Table 2. Spectroscopic Benchmarks

Functional Group1H^1H NMR (ppm)13C^{13}C NMR (ppm)IR (cm1^{-1})
Cyclopropane C=O-172–1751680–1700
Acrylamide NH8.2–8.5 (d, 1H)-3300 (N-H stretch)
Furan C-O-C-110–1151230–1250

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.